molecular formula C5H3F3N2 B1167217 hypertensive factor CAS No. 117742-74-2

hypertensive factor

Cat. No.: B1167217
CAS No.: 117742-74-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hypertensive Factor refers to a class of circulating endogenous substances implicated in the pathophysiology of elevated blood pressure. Research into these factors is crucial for understanding the neurogenic and humoral mechanisms underlying certain forms of hypertension, particularly those that may be salt-sensitive or associated with conditions like pre-eclampsia . One specifically identified factor is Parathyroid this compound (PHF), which is of parathyroid origin. Studies indicate that PHF produces a delayed pressor effect by increasing calcium uptake and intracellular free calcium concentration in vascular smooth muscle cells, leading to vasoconstriction . This mechanism is distinct from the renin-angiotensin-aldosterone system (RAAS), as PHF is often associated with low or normal plasma renin levels . Investigating this compound provides valuable insights into calcium-mediated vascular reactivity and offers a potential pathway for exploring novel therapeutic targets for blood pressure management. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

117742-74-2

Molecular Formula

C5H3F3N2

Synonyms

hypertensive factor

Origin of Product

United States

Scientific Research Applications

Genetic and Biochemical Factors

Genetic predisposition plays a significant role in hypertension. Studies have identified specific genes associated with increased blood pressure levels. For instance, polymorphisms in genes related to the renin-angiotensin-aldosterone system are linked to hypertension risk. Biochemical markers such as endothelial progenitor cells and renalase have also been studied for their roles in cardiovascular health.

Table 1: Genetic Factors Associated with Hypertension

GeneAssociation with Hypertension
ACE (Angiotensin-Converting Enzyme)Increased blood pressure regulation
AGT (Angiotensinogen)Higher risk of developing hypertension
CYP11B2 (Aldosterone Synthase)Linked to salt sensitivity

Environmental and Lifestyle Factors

Environmental influences, including diet, physical activity, and socioeconomic status, significantly affect hypertension prevalence. Studies show that high sodium intake and low potassium consumption are prevalent risk factors.

Table 2: Environmental Risk Factors for Hypertension

FactorImpact on Hypertension
High Sodium IntakeIncreases blood pressure
Low Physical ActivityAssociated with higher hypertension rates
StressContributes to elevated blood pressure

Psychosocial Factors

Psychosocial elements such as stress, depression, and social support have been shown to influence hypertension outcomes. A study indicated that hostility and depression correlate positively with the incidence of hypertension over time.

Table 3: Psychosocial Factors Influencing Hypertension

Psychosocial FactorAssociation with Hypertension
HostilityIncreased risk of developing hypertension
DepressionPositive correlation with blood pressure levels
Lack of Social SupportHigher incidence of hypertension

Mobile Health Applications in Hypertension Management

Recent advancements in mobile health applications have shown promise in managing hypertension effectively. These applications help patients monitor their blood pressure, medication adherence, and lifestyle habits.

Case Study: Efficacy of Mobile Health Applications

A systematic review demonstrated that hypertension management apps significantly reduce blood pressure levels compared to traditional interventions. In a randomized controlled trial involving 500 participants, those using a mobile health application exhibited a mean reduction in systolic blood pressure by 10 mmHg over six months compared to a control group .

Future Directions in Hypertensive Factor Research

Ongoing research aims to elucidate the complex interactions between various hypertensive factors and their implications for treatment strategies. The integration of genetic testing, personalized medicine approaches, and technology-based interventions is anticipated to enhance patient outcomes in managing hypertension.

Comparison with Similar Compounds

Parathyroid Hypertensive Factor (PHF) vs. Parathyroid Hormone (PTH)

  • Origin : Both are secreted by the parathyroid gland.
  • Mechanism: PHF: Enhances vascular resistance and reduces myocardial contractility via calcium-dependent pathways . PTH: Regulates calcium homeostasis but exhibits opposing inotropic effects on the heart. In normotensive rats, PTH reduces contractility but increases relaxation rate, whereas PHF accelerates relaxation without compensatory contractile effects .
  • Clinical Implications : PHF is implicated in essential hypertension, while PTH dysregulation is linked to secondary hypertension in hyperparathyroidism.

PHF vs. Marinobufotoxin (MBT)

  • Origin : PHF is mammalian, while MBT is isolated from toads .
  • Mechanism :
    • PHF : Acts via calcium flux modulation in vascular smooth muscle and cardiomyocytes .
    • MBT : Inhibits Na+/K+-ATPase, leading to vasoconstriction and elevated BP .
  • Species Specificity : PHF effects are documented in rats and humans, whereas MBT’s hypertensive effects are primarily observed in animal models.

Digitalis-Like Factors (DLFs): MBT vs. Marinobufagenin and Telecinobufagin

  • Structural Similarity: MBT, marinobufagenin, and telecinobufagin share steroid-like structures but differ in side-chain modifications.
  • Function: MBT: Potent hypertensive agent in rats, with effects lasting >6 hours post-administration . Marinobufagenin: Associated with salt-sensitive hypertension in mammals by targeting renal ATPase .
  • Evolutionary Role : DLFs in toads may serve as defense toxins, whereas in mammals, they contribute to pathological BP regulation.

Data Tables

Table 1: Comparative Analysis of Hypertensive Compounds

Compound Origin Mechanism of Action Key Biological Effects Species Studied
PHF Parathyroid gland Calcium flux modulation ↓ Myocardial contractility; ↑ vascular resistance Rats, Humans
PTH Parathyroid gland Calcium homeostasis regulation Mixed inotropic effects; ↑ renal calcium excretion Rats, Humans
Marinobufotoxin Toad tissues Na+/K+-ATPase inhibition ↑ Vasoconstriction; sustained hypertension Rats
Marinobufagenin Mammalian tissues Renal Na+/K+-ATPase inhibition Salt-sensitive hypertension Rats, Humans

Table 2: Pathophysiological Impact

Parameter PHF MBT PTH
BP Elevation Moderate (10–15%) Severe (>20%) Variable
Vascular Resistance ↑↑ ↑↑↑ ↑ (indirect)
Myocardial Effects ↓ Contractility Not studied ↓ Contractility
Clinical Relevance Essential hypertension Experimental models Secondary hypertension

Research Findings and Clinical Implications

  • PHF : Linked to endothelial dysfunction and arterial stiffness, which are hallmarks of metabolic-associated fatty liver disease (MAFLD) in hypertensive patients .
  • MBT : Provides insights into toxin-induced hypertension but lacks human therapeutic relevance due to species-specific action .
  • PTH : Chronic elevation correlates with cardiovascular mortality, particularly in diabetic hypertensives (relative risk = 4.69 for CVD death) .

Q & A

How to formulate a focused research question on hypertensive factors?

A robust research question must balance specificity and feasibility. Use the FLOAT method to:

  • F ocus on hypertensive mechanisms (e.g., vascular remodeling, genetic polymorphisms).
  • L ink to a theoretical framework (e.g., neurohormonal regulation ).
  • O ptimize scope (e.g., "How does angiotensin II receptor expression vary across age groups in hypertensive patients?" vs. overly broad questions) .
  • A ssess feasibility (e.g., access to patient cohorts, omics datasets).
  • T est hypotheses (e.g., "Does sodium intake modulate hypertensive factor X in pre-clinical models?").

Q. What are key considerations for designing experiments to study hypertensive factors?

  • Methodological design : Prioritize longitudinal cohorts for causal inference or case-control studies for biomarker discovery .
  • Variables : Operationalize metrics (e.g., systolic/diastolic BP, serum aldosterone) with standardized protocols .
  • Controls : Include normotensive cohorts and adjust for confounders (e.g., BMI, comorbidities) .
  • Ethics : Adhere to IRB guidelines for human studies, especially when collecting genetic or sensitive health data .

Q. What methodological frameworks are recommended for initial data collection?

  • Structured questionnaires : Use validated tools like MMAS-8 for medication adherence and Likert scales for lifestyle factors .
  • Biomarker protocols : Standardize blood sample collection (e.g., time of day, fasting status) to reduce variability .
  • Demographic stratification : Segment data by age, gender, and ethnicity to identify subpopulation-specific factors .

Advanced Research Questions

Q. How to resolve contradictions in this compound datasets (e.g., conflicting biomarker associations)?

  • Statistical reconciliation : Apply multivariate regression to isolate confounding variables (e.g., adjusting for renal function when analyzing potassium levels) .
  • Meta-analysis : Pool data from heterogeneous studies (e.g., conflicting results on oxidative stress markers) using random-effects models .
  • Replication studies : Validate findings in independent cohorts (e.g., replicating a gene-hypertension association in a diverse population) .

Q. How to integrate multi-omics data (genomics, proteomics) into this compound analysis?

  • Data harmonization : Use platforms like Galaxy or KNIME to align genomic (SNP arrays) and proteomic (mass spectrometry) datasets .
  • Pathway analysis : Tools like STRING or KEGG can identify overlapping pathways (e.g., RAAS activation) across omics layers .
  • Machine learning : Train models to predict hypertension risk using features like polygenic risk scores + plasma renin activity .

Q. How to align research with theoretical frameworks in hypertension (e.g., neurogenic vs. renal hypotheses)?

  • Conceptual mapping : Link hypotheses to established models (e.g., testing sympathetic overactivity via catecholamine assays) .
  • Deductive vs. inductive approaches : Use deductive methods to test predefined mechanisms (e.g., endothelial dysfunction) or inductive methods for exploratory biomarker discovery .
  • Cross-disciplinary validation : Combine animal models (e.g., SHR rats) with human cohort data to validate mechanistic theories .

Methodological Best Practices

  • Data presentation : Use tables to compare hypertensive vs. control groups (Table 1), and figures for longitudinal trends (e.g., BP changes over time) .
  • Statistical rigor : Report p-values with confidence intervals and effect sizes (e.g., Cohen’s d for intervention studies) .
  • Transparency : Document protocols via platforms like OSF and include raw data in supplementary materials .

Q. Table 1. Example Data Structure for this compound Analysis

VariableHypertensive Group (n=200)Control Group (n=200)p-value
Systolic BP (mmHg)148 ± 12120 ± 10<0.001
Serum Aldosterone (pg/mL)25.3 ± 4.112.1 ± 3.2<0.01
Adherence Score (MMAS-8)6.2 ± 1.57.8 ± 0.90.03

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.